
JWH-007-d9 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH-007-d9 (hydrochloride) is a synthetic cannabinoid compound that belongs to the naphthoylindole family. It is a deuterated analog of JWH-007, which means it contains deuterium atoms. This compound is primarily used as an analytical reference standard and has applications in scientific research, particularly in the study of cannabinoid receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JWH-007-d9 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of JWH-007. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Naphthoylation: The indole core is then naphthoylated using 1-naphthoyl chloride in the presence of a base such as triethylamine.
Deuteration: Deuterium atoms are introduced into the molecule through a deuterium exchange reaction, typically using deuterated solvents and catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of JWH-007-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
JWH-007-d9 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the naphthoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
JWH-007-d9 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference standard for the quantification of JWH-007 in various samples.
Biology: Studied for its interaction with cannabinoid receptors (CB1 and CB2) to understand the pharmacological effects of synthetic cannabinoids.
Medicine: Investigated for potential therapeutic applications, such as pain management and anti-inflammatory effects.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds for research purposes.
Mecanismo De Acción
JWH-007-d9 (hydrochloride) exerts its effects by acting as an agonist at cannabinoid receptors CB1 and CB2. The compound binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways. This activation results in various physiological effects, such as modulation of neurotransmitter release and alteration of pain perception.
Comparación Con Compuestos Similares
Similar Compounds
JWH-007: The non-deuterated analog of JWH-007-d9.
JWH-018: Another synthetic cannabinoid with similar binding affinity for CB1 and CB2 receptors.
JWH-073: A related compound with a slightly different chemical structure but similar pharmacological effects.
Uniqueness
JWH-007-d9 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it a valuable tool for analytical studies. The deuterium atoms provide stability and allow for precise quantification in mass spectrometry analyses. Additionally, the compound’s high affinity for cannabinoid receptors makes it a potent agonist, useful for studying the effects of synthetic cannabinoids.
Propiedades
Fórmula molecular |
C24H30ClF2NO |
|---|---|
Peso molecular |
431.0 g/mol |
Nombre IUPAC |
(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?;/i1D3,2D2,3D2,14D2; |
Clave InChI |
RHYMGBAYGRUKNZ-VARXMWCISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
SMILES canónico |
CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


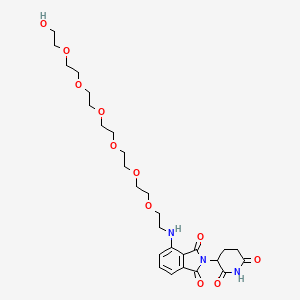
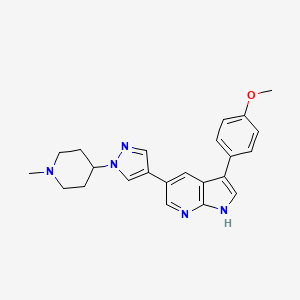
![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)

![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)
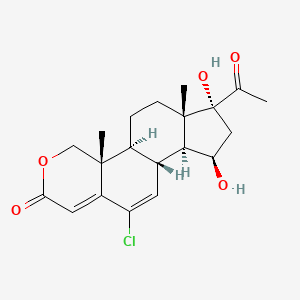
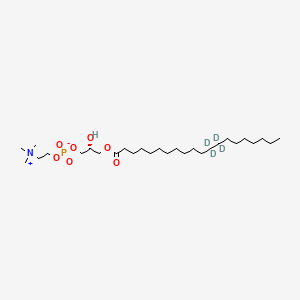
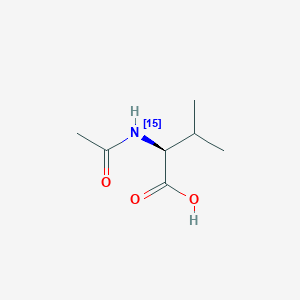


![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)


